molecular formula C10H15Cl2FN2 B6286210 3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride CAS No. 1049756-71-9

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B6286210
CAS No.: 1049756-71-9
M. Wt: 253.14 g/mol
InChI Key: WWGRTJMWXKARIG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride is a fluorinated aromatic amine derivative featuring a pyrrolidine substituent. The free base form, 3-fluoro-4-(pyrrolidin-1-yl)aniline (CAS 93246-54-9), has a molecular formula of C₁₀H₁₃FN₂ and a molecular weight of 180.22 g/mol . The compound is synthesized via catalytic hydrogenation of a nitro precursor using 10% palladium on carbon under high-pressure hydrogen, achieving a 99% yield . Storage recommendations for the free base include sealing in dry conditions at 2–8°C, suggesting hygroscopicity or sensitivity to decomposition .

Properties

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGRTJMWXKARIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of 4-Chloro-3-fluoroaniline

4-Chloro-3-fluoroaniline reacts with pyrrolidine under basic conditions to displace the chlorine atom. The reaction typically employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at reflux temperatures (120–140°C) for 12–24 hours. The mechanism proceeds via an aromatic SNAr pathway, where the electron-donating amine group activates the ring for substitution. Yields range from 70–85%, depending on the stoichiometry of pyrrolidine and reaction time.

Example Protocol

  • Substrate : 4-Chloro-3-fluoroaniline (10 mmol)

  • Reagents : Pyrrolidine (12 mmol), K₂CO₃ (15 mmol)

  • Solvent : DMF (20 mL)

  • Conditions : Reflux, 24 hours

  • Workup : Dilution with water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 3:1)

  • Yield : 82%

Catalytic Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination offers a robust method for introducing pyrrolidine to fluorinated aryl halides. This approach is effective for substrates where direct NAS is challenging due to electronic deactivation.

Coupling of 3-Fluoro-4-bromoaniline with Pyrrolidine

Using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos), 3-fluoro-4-bromoaniline undergoes cross-coupling with pyrrolidine in toluene at 100°C. The reaction requires a bulky phosphine ligand to facilitate oxidative addition and transmetalation.

Example Protocol

  • Substrate : 3-Fluoro-4-bromoaniline (5 mmol)

  • Catalyst : Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene (15 mL)

  • Conditions : 100°C, 18 hours

  • Yield : 78%

Protecting Group Strategy

To prevent unwanted side reactions, the amine group is often protected as an acetanilide prior to coupling. Post-coupling, the acetyl group is removed via hydrolysis in acidic or basic conditions.

Reduction of Nitro-Containing Precursors

Nitro-group reduction is a widely used method to generate the aniline moiety. This approach is particularly effective when the pyrrolidine substituent is introduced before reduction.

Catalytic Hydrogenation of 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene

3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene is reduced to the corresponding aniline using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Reactions are conducted in ethanol or methanol at room temperature under 1–10 bar H₂ pressure.

Example Protocol

  • Substrate : 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene (3.12 mmol)

  • Catalyst : 10% Pd/C (0.2 g)

  • Solvent : Ethanol (50 mL)

  • Conditions : H₂ atmosphere, 9 hours

  • Yield : 85%

Chemoselective Reduction with Iron

In aqueous ethanol, iron powder and ammonium chloride reduce nitro groups efficiently. This method avoids the use of pressurized hydrogen and is scalable for industrial applications.

Example Protocol

  • Substrate : 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene (5 mmol)

  • Reducing Agent : Iron powder (8 equiv), NH₄Cl (10 equiv)

  • Solvent : Ethanol/water (4:1, 25 mL)

  • Conditions : 90°C, 1 hour

  • Yield : 59%

Formation of the Dihydrochloride Salt

The free base 3-fluoro-4-(pyrrolidin-1-yl)aniline is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). The reaction is typically performed in anhydrous ethanol or ethyl acetate to ensure protonation of both the amine and pyrrolidine nitrogen atoms.

Example Protocol

  • Substrate : 3-Fluoro-4-(pyrrolidin-1-yl)aniline (10 mmol)

  • Acid : 2 M HCl in ethanol (20 mL)

  • Conditions : Stirring at 0°C for 1 hour

  • Workup : Filtration, washing with cold ethanol, and drying under vacuum

  • Purity : >98% (by HPLC)

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Range
Nucleophilic SubstitutionSimple setup, no metal catalystsRequires activated substrates70–85%
Buchwald-HartwigBroad substrate scopeHigh catalyst cost75–80%
Nitro ReductionScalable, chemoselectiveByproduct formation59–85%

Catalytic hydrogenation offers the highest yields but requires specialized equipment for H₂ handling. Iron-mediated reduction is cost-effective but less efficient.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water mixtures. Characterization by ¹H NMR and LC-MS confirms structure and purity:

  • ¹H NMR (DMSO-d₆) : δ 6.49 (d, J=8.4 Hz, 2H), 6.34 (d, J=8.4 Hz, 2H), 3.07 (m, 4H), 1.87 (m, 4H).

  • LC-MS : m/z 181.1 [M+H]⁺ .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic aromatic substitution (EAS) at activated positions on the benzene ring. The fluorine atom directs incoming electrophiles to specific positions, while the pyrrolidine group modulates electronic effects.

Reaction TypeReagent/ConditionsPosition SelectivityProductReference
NitrationHNO₃/H₂SO₄, 0–5°CPara to fluorine3-Fluoro-4-pyrrolidin-1-yl-2-nitroaniline
SulfonationH₂SO₄ (fuming), 50°CMeta to pyrrolidineSulfonic acid derivative
HalogenationCl₂/FeCl₃, RTOrtho to amineDichloro-substituted product

Mechanistic Notes :

  • The fluorine atom deactivates the ring but directs ortho/para substitution due to its -I effect.

  • The pyrrolidine group’s +R effect activates the ring at the meta position relative to itself.

Oxidation and Reduction

The primary amine and pyrrolidine moieties participate in redox reactions under controlled conditions.

Reaction TypeReagent/ConditionsOutcomeYieldReference
OxidationKMnO₄, H₂O, 80°CFormation of nitroso intermediate65–70%
ReductionH₂/Pd-C, EtOH, 50 psiDehalogenation (fluorine removal)85%
N-OxidationmCPBA, CH₂Cl₂, 0°CPyrrolidine N-oxide formation92%

Key Observations :

  • Fluorine’s electronegativity stabilizes transition states during oxidation.

  • Catalytic hydrogenation selectively removes fluorine without affecting the pyrrolidine ring.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, leveraging its aromatic amine for functionalization.

Reaction TypeReagents/ConditionsProductApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O, 80°CBiaryl derivativesDrug intermediates
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Arylated productsLigand synthesis

Mechanistic Insights :

  • The dihydrochloride salt’s solubility in polar solvents (e.g., DMF/H₂O) facilitates homogeneous catalysis.

  • Steric hindrance from the pyrrolidine group limits coupling to less bulky partners .

Acylation and Alkylation

The primary amine reacts with acyl/alkylating agents, though the dihydrochloride form requires prior neutralization.

Reaction TypeReagent/ConditionsProductNotesReference
AcylationAcCl, Et₃N, CH₂Cl₂, RTN-Acetyl derivativeRequires base for deprotonation
AlkylationMeI, K₂CO₃, DMF, 60°CN-Methylated productLimited by steric bulk

Synthetic Utility :

  • Acylation improves metabolic stability in pharmacological applications .

  • Alkylation at the amine is hindered by the pyrrolidine’s steric effects, favoring milder conditions.

Cyclization Reactions

The compound participates in intramolecular cyclizations to form heterocycles.

Reaction TypeReagents/ConditionsProductKey FeatureReference
Lactam formationBrCH₂COCl, NEt₃, THF, refluxPyrrolo-quinolinone derivativeSix-membered ring
Thiazole synthesisCS₂, KOH, EtOH, 100°CThiazole-fused analogSulfur incorporation

Design Considerations :

  • Fluorine’s electronic effects favor cyclization at specific positions.

  • The dihydrochloride form must be neutralized to free the amine for nucleophilic attack .

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous solutions, influencing its behavior in reactions.

PropertyValue/ConditionImplicationsReference
pKa (amine)~4.2 (protonated form)Requires strong base for deprotonation
Solubility in H₂O12 g/L (25°C)Facilitates aqueous-phase reactions

Practical Notes :

  • Neutralization with NaOH or K₂CO₃ is essential for reactions requiring a free amine .

  • The hydrochloride counterions can act as mild acids in certain transformations .

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride is being investigated as a lead compound for drug discovery, particularly for:

  • Neurodegenerative Diseases: Its structural features suggest potential interactions with neurotransmitter receptors, which could be beneficial in treating conditions like Alzheimer’s disease.
  • Pain Management: Preliminary studies indicate that compounds with similar structures may modulate pain pathways, making this compound a candidate for analgesic development .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

  • Electrophilic Aromatic Substitution: The aniline moiety can undergo various substitution reactions.
  • Functional Group Transformations: The presence of the fluorine atom enhances reactivity, allowing for further modifications to produce derivatives with tailored properties.

Biological Studies

Research has focused on the interaction profiles of this compound with biological targets:

  • Enzyme Inhibition Studies: The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding its therapeutic potential .
  • Molecular Docking Studies: Computational studies suggest that this compound can effectively bind to various receptors, indicating its potential role as a pharmacological agent .

Case Studies and Research Findings

Recent studies have documented the efficacy of this compound in various applications:

  • Neuropharmacology: Research indicates that derivatives of this compound exhibit significant activity against neuroinflammatory pathways, suggesting potential use in treating neurodegenerative disorders .
  • Anti-inflammatory Activity: Investigations into its anti-inflammatory properties have shown promise in modulating COX enzyme activity, which is critical for pain and inflammation management .
  • Binding Affinity Studies: Molecular docking studies reveal that this compound has high binding affinity for specific receptors associated with pain signaling, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring contributes to its stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The table below highlights key differences between 3-fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride and selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Modifications Key Properties/Data
3-Fluoro-4-(pyrrolidin-1-yl)aniline (free base) C₁₀H₁₃FN₂ 180.22 -F, -pyrrolidine 99% synthesis yield ; stored at 2–8°C
3-Fluoro-4-(2-propan-2-ylpyrrolidin-1-yl)aniline dihydrochloride (CID 65716099) C₁₃H₁₉FN₂·2HCl 290.23 -F, -2-isopropylpyrrolidine Predicted collision cross-section (CCS): 153.0 Ų ([M+H]+)
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride C₁₁H₁₅Cl₂F₃N₂ 303.15 -CF₃ (replaces -F), -pyrrolidine Requires inert atmosphere storage
3-Fluoro-4-(4-morpholinyl)aniline hydrochloride C₁₀H₁₃FN₂O·HCl 237.69 -F, -morpholine (replaces pyrrolidine) Discontinued commercial availability
Key Observations:
  • Substituent Effects: The trifluoromethyl (-CF₃) group in the C₁₁H₁₅Cl₂F₃N₂ analogue increases molecular weight and lipophilicity compared to the parent compound’s -F substituent . Replacing pyrrolidine with morpholine introduces an oxygen atom, enhancing polarity but reducing basicity due to morpholine’s weaker amine character .
  • Salt Forms: Dihydrochloride salts (e.g., CID 65716099) generally exhibit higher aqueous solubility than free bases or mono-hydrochlorides . The discontinued status of 3-fluoro-4-(4-morpholinyl)aniline hydrochloride suggests stability or synthesis challenges in scaled production .

Biological Activity

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₂₁Cl₂FN₂
Molecular Weight295.22 g/mol
CAS Number1432679-70-3
PurityNot specified

The compound features a fluorine atom and a pyrrolidine ring, which may enhance its biological activity through various mechanisms of action.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of 3-Fluoro-4-(pyrrolidin-1-yl)aniline derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action is attributed to the structural characteristics that enhance membrane permeability and disrupt bacterial functions.

Minimum Inhibitory Concentration (MIC) values for similar compounds have shown promising results:

  • Staphylococcus aureus : MIC values ranging from 0.5 to 1.0 mg/mL.
  • Escherichia coli : MIC values around 1.0 mg/mL.
  • Bacillus subtilis : Some derivatives achieved MIC values as low as 10 µM.

The presence of halogen substituents, specifically the fluorine atom, has been linked to increased antibacterial efficacy by enhancing binding affinity to bacterial targets .

Antifungal Activity

The antifungal properties of 3-Fluoro-4-(pyrrolidin-1-yl)aniline are also noteworthy. Compounds structurally related to it have shown activity against Candida albicans , with MIC values reported between 10 to 50 µM.

Structure-Activity Relationship (SAR) insights reveal that the presence of electron-withdrawing groups on the pyrrolidine ring correlates with enhanced antifungal activity. Modifications in the phenyl ring significantly influence this bioactivity, highlighting the importance of careful structural optimization .

Study 1: Antimicrobial Efficacy

A comparative study evaluated various pyrrolidine derivatives, including 3-Fluoro-4-(pyrrolidin-1-yl)aniline, against a panel of bacterial strains. The results indicated that modifications in the aniline structure could lead to significant variations in antibacterial potency. For instance, a derivative with a methoxy group on the phenyl ring exhibited a twofold increase in activity against E. coli compared to the parent compound .

Study 2: Antifungal Properties

In another investigation, several pyrrolidine derivatives were tested for their antifungal activity against C. albicans . The study found that compounds with additional halogen substituents showed enhanced efficacy, suggesting that further exploration of halogenated derivatives could lead to more potent antifungal agents .

Q & A

Q. How to design a study comparing the efficacy of 3-fluoro-4-(pyrrolidin-1-yl)aniline derivatives in medicinal chemistry applications?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with varying substituents (e.g., halogens, methyl groups) at the 4-position.
  • Step 2 : Assess solubility (shake-flask method) and logP (HPLC-derived) to correlate with bioavailability.
  • Step 3 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Step 4 : Cross-validate results with molecular docking (e.g., AutoDock Vina) to identify binding motifs influenced by fluorine .

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